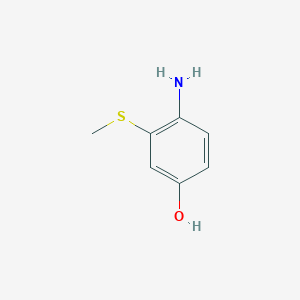
4-Amino-3-(methylsulfanyl)phenol
Übersicht
Beschreibung
4-Amino-3-(methylsulfanyl)phenol is an organic compound with the molecular formula C7H9NOS and a molar mass of 155.22 g/mol It is characterized by the presence of an amino group (-NH2), a methylsulfanyl group (-SCH3), and a hydroxyl group (-OH) attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(methylsulfanyl)phenol has diverse applications in scientific research:
Wirkmechanismus
Target of Action
It is known that phenols, a group to which this compound belongs, are often involved in electroanalytical detection .
Mode of Action
Phenols, including this compound, can be detected through an indirect electrochemical protocol . This involves the determination of target phenols through an electrochemically adapted optical protocol .
Biochemical Pathways
Phenolic compounds, which include this compound, are known to be synthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .
Result of Action
It is known that phenolic compounds are synthesized and accumulated in host plants during harsh environmental conditions .
Biochemische Analyse
Biochemical Properties
4-Amino-3-(methylsulfanyl)phenol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions and can act as a substrate for certain enzymes. For instance, it can interact with peroxidase enzymes, which catalyze the oxidation of phenolic compounds. The interaction between this compound and these enzymes is typically characterized by the transfer of electrons, leading to the formation of reactive intermediates .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, it can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing the oxidation of substrates. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can change over time, with prolonged exposure leading to alterations in cellular metabolism and gene expression. In vitro and in vivo studies have shown that this compound can have long-term effects on cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been identified, with certain dosages leading to adverse effects such as oxidative stress and cellular damage. In animal studies, high doses of this compound have been associated with liver and kidney toxicity, highlighting the importance of dosage regulation.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can interact with enzymes such as cytochrome P450 oxidases, which play a key role in the metabolism of xenobiotics. Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence its bioavailability and activity within different cellular compartments .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It can be found in the cytoplasm, nucleus, and mitochondria, with its localization influenced by targeting signals and post-translational modifications. In the mitochondria, this compound can affect mitochondrial function and energy production, while in the nucleus, it can modulate gene expression by interacting with transcription factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-nitro-3-(methylsulfanyl)phenol with a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(methylsulfanyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amino group or the methylsulfanyl group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-(methylthio)phenol: Similar in structure but with a different sulfur-containing group.
4-Amino-3-hydroxyphenol: Lacks the methylsulfanyl group, affecting its reactivity and applications.
4-Amino-3-methylphenol: Contains a methyl group instead of a methylsulfanyl group, leading to different chemical properties.
Uniqueness
4-Amino-3-(methylsulfanyl)phenol is unique due to the presence of both an amino group and a methylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Eigenschaften
IUPAC Name |
4-amino-3-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNPJAGSKRJTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597711 | |
| Record name | 4-Amino-3-(methylsulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37407-24-2 | |
| Record name | 4-Amino-3-(methylsulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

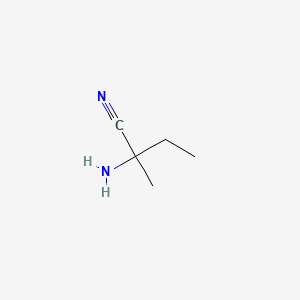
![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)
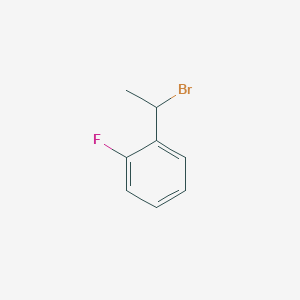
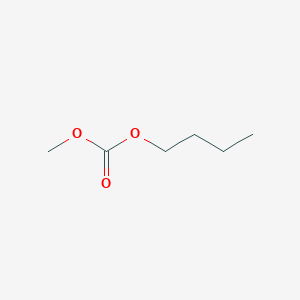
![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)
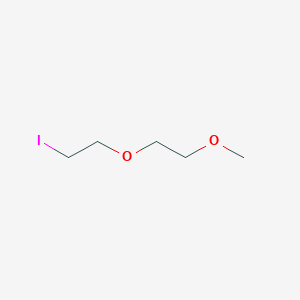


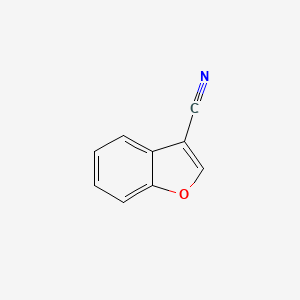
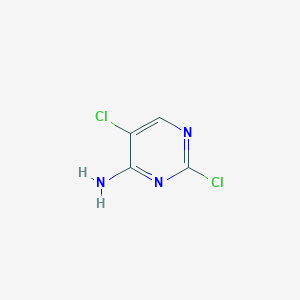
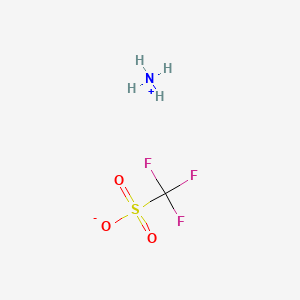

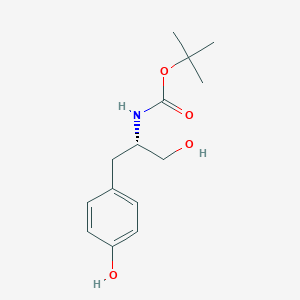
![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)
